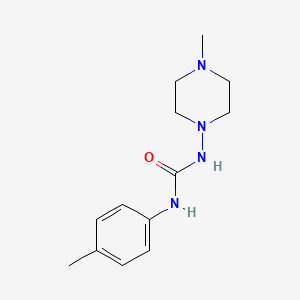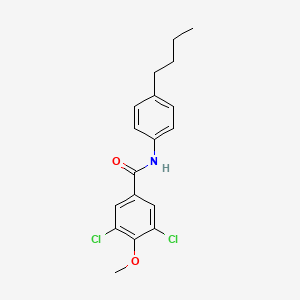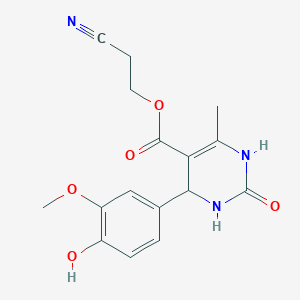![molecular formula C16H15ClFNOS B4985687 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of hematological malignancies. It is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the BCL-2 protein that is overexpressed in cancer cells. This leads to the induction of programmed cell death, or apoptosis, in cancer cells, while sparing normal cells.
Mécanisme D'action
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves the inhibition of the BCL-2 protein, which is overexpressed in cancer cells. BCL-2 is an anti-apoptotic protein that prevents the induction of programmed cell death in cancer cells. By inhibiting BCL-2, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has been shown to have a selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. This is due to the specific binding of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide to the BH3-binding groove of BCL-2, which is overexpressed in cancer cells. This leads to the induction of apoptosis in cancer cells, while normal cells are spared. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has several advantages for lab experiments, including its selective toxicity towards cancer cells that overexpress BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects on other proteins that share the BH3-binding groove with BCL-2.
Orientations Futures
There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide. One direction is the exploration of its potential use in combination with other drugs for the treatment of hematological malignancies. Another direction is the investigation of its potential use in other types of cancer that overexpress BCL-2, such as breast and prostate cancer. Additionally, there is a need for further research into the mechanisms of resistance to N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, in order to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in 4-fluoroaniline, followed by the reaction with 2-chlorobenzyl chloride to obtain the intermediate product. This is then treated with sodium hydride and 2-bromoethyl ethyl sulfide to obtain the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide.
Applications De Recherche Scientifique
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising treatment option for cancers that are resistant to conventional chemotherapy.
Propriétés
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-15-4-2-1-3-13(15)11-21-10-9-19-16(20)12-5-7-14(18)8-6-12/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAJTNXIDTTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)


![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)


![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)